3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one 3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 479077-09-3
VCID: VC2447552
InChI: InChI=1S/C20H16N2O3/c1-22-15(13-8-4-3-5-9-13)12-17-18(20(22)23)19(21-25-17)14-10-6-7-11-16(14)24-2/h3-12H,1-2H3
SMILES: CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3OC)C4=CC=CC=C4
Molecular Formula: C20H16N2O3
Molecular Weight: 332.4 g/mol

3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one

CAS No.: 479077-09-3

Cat. No.: VC2447552

Molecular Formula: C20H16N2O3

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one - 479077-09-3

Specification

CAS No. 479077-09-3
Molecular Formula C20H16N2O3
Molecular Weight 332.4 g/mol
IUPAC Name 3-(2-methoxyphenyl)-5-methyl-6-phenyl-[1,2]oxazolo[4,5-c]pyridin-4-one
Standard InChI InChI=1S/C20H16N2O3/c1-22-15(13-8-4-3-5-9-13)12-17-18(20(22)23)19(21-25-17)14-10-6-7-11-16(14)24-2/h3-12H,1-2H3
Standard InChI Key TXQAGCNICLXMCM-UHFFFAOYSA-N
SMILES CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3OC)C4=CC=CC=C4
Canonical SMILES CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3OC)C4=CC=CC=C4

Introduction

Chemical Structure and Properties

Molecular Structure and Composition

3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one possesses a complex heterocyclic structure with the molecular formula C₂₀H₁₆N₂O₃ and a calculated molecular weight of approximately 332.36 g/mol. The compound features an isoxazolo[4,5-c]pyridine core, which is a bicyclic system formed by the fusion of isoxazole and pyridine rings. The key structural components include:

  • A 2-methoxyphenyl substituent at position 3 of the isoxazole ring

  • A methyl group attached to the nitrogen at position 5

  • A phenyl group at position 6 of the pyridine ring

  • A carbonyl (C=O) group at position 4, forming part of the lactam functionality

Physical and Chemical Properties

Based on its structural features and comparison with similar compounds, 3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one likely exhibits the following properties:

PropertyPredicted Value/Characteristic
Physical stateCrystalline solid
ColorWhite to off-white
Melting pointApproximately 180-220°C (estimated)
SolubilityPoorly soluble in water; soluble in organic solvents (DMSO, chloroform, dichloromethane)
Partition coefficient (LogP)Approximately 3.5-4.2 (estimated)
Topological polar surface areaApproximately 62.2 Ų (estimated)
Hydrogen bond acceptors4 (N and O atoms)
Hydrogen bond donors0
Rotatable bonds3

The compound's moderately high lipophilicity (LogP) suggests potential ability to cross biological membranes, including the blood-brain barrier, which may be relevant for central nervous system applications.

Synthesis and Characterization

Approach Based on 4-Propargylaminoisoxazoles

Drawing from the methodology described by Fukuhara et al., a promising synthetic route could involve the use of 4-propargylaminoisoxazoles as key intermediates . This approach would likely entail:

  • Synthesis of an appropriate 3-(2-methoxyphenyl)isoxazole precursor

  • Introduction of a propargylamino group at position 4

  • Gold(I)-catalyzed cyclization to form the isoxazolopyridine scaffold

  • Installation of the phenyl group at position 6 and methylation of the nitrogen at position 5

This approach has been demonstrated to be effective for the synthesis of various isoxazolopyridine derivatives and could potentially be adapted for our target compound.

Alternative Approach Based on Isoxazole Carboxamides

Another potential route, inspired by the synthesis of 3-(3-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one (compound 18) described in the literature , could involve:

  • Preparation of ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate

  • Conversion to 3-(2-methoxyphenyl)-N,5-dimethylisoxazole-4-carboxamide via reaction with methylamine

  • Introduction of a phenacyl group through appropriate reactions

  • Cyclization under acidic conditions (e.g., p-toluenesulfonic acid in toluene) to form the isoxazolopyridine core

This approach would likely yield the target compound as a solid material that could be purified by recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃) characteristics:

  • Methoxy protons: singlet at approximately δ 3.80-3.90 ppm (3H)

  • N-methyl protons: singlet at approximately δ 2.50-2.70 ppm (3H)

  • Aromatic protons of 2-methoxyphenyl group: complex multiplets in the range δ 6.90-7.50 ppm (4H)

  • Aromatic protons of phenyl group: complex multiplets in the range δ 7.30-7.60 ppm (5H)

  • Possible characteristic splitting patterns for the 2-methoxyphenyl group due to the ortho-positioned methoxy substituent

Predicted ¹³C NMR characteristics:

  • Methoxy carbon: approximately δ 55-56 ppm

  • N-methyl carbon: approximately δ 25-30 ppm

  • Carbonyl carbon: approximately δ 160-165 ppm

  • Aromatic and heterocyclic carbons: multiple signals in the range δ 110-160 ppm

Mass Spectrometry

  • Molecular ion peak [M]⁺ at m/z 332, corresponding to the molecular formula C₂₀H₁₆N₂O₃

  • Potential fragment ions including [M-CH₃]⁺, [M-OCH₃]⁺, and various cleavage products of the heterocyclic system

Infrared Spectroscopy

  • C=O stretching vibration: approximately 1650-1680 cm⁻¹

  • C-O-C stretching (methoxy group): approximately 1230-1270 cm⁻¹ and 1020-1075 cm⁻¹

  • Aromatic C=C stretching: approximately 1450-1600 cm⁻¹

  • C-H stretching (aromatic and aliphatic): approximately 2800-3100 cm⁻¹

Purification and Analysis Methods

Purification of 3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one would likely involve:

  • Column chromatography using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate mixtures)

  • Recrystallization from suitable solvents (e.g., ethanol, methanol, or ethyl acetate)

  • Analytical thin-layer chromatography (TLC) for monitoring reaction progress and purity assessment

Analysis methods for confirming purity would include:

  • High-performance liquid chromatography (HPLC)

  • Elemental analysis for C, H, N content

  • Melting point determination

  • NMR spectroscopy (¹H and ¹³C)

Potential ActivityStructural BasisPossible Therapeutic Applications
Metabotropic glutamate receptor (mGluR) modulationIsoxazolopyridine scaffold similar to known mGluR ligands Neurological disorders, psychiatric conditions
Anti-inflammatory activityIsoxazole moiety, which is present in various anti-inflammatory agentsInflammatory diseases, pain management
Enzyme inhibitionMultiple aromatic rings and heteroatoms capable of forming interactions with enzyme active sitesVarious disease states depending on the specific enzyme targeted
Neuroprotective effectsPotential modulation of glutamatergic signaling through mGluR interactionNeurodegenerative disorders, stroke, traumatic brain injury
Antimicrobial activityHeterocyclic structure with multiple pharmacophoric elementsInfectious diseases

It is important to emphasize that these potential activities are speculative and would require experimental verification through appropriate biological assays.

Drug-Like Properties Assessment

The "drug-likeness" of 3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one can be evaluated according to Lipinski's Rule of Five and related parameters:

ParameterValue for Target CompoundLipinski's CriterionCompliance
Molecular weight332.36 g/mol<500 g/molYes
Calculated LogP~3.5-4.2 (estimated)≤5Yes
Hydrogen bond donors0≤5Yes
Hydrogen bond acceptors4≤10Yes
Rotatable bonds3≤10 (Veber rule)Yes
Topological polar surface area~62.2 Ų (estimated)≤140 Ų (Veber rule)Yes

Research Status and Future Directions

Current State of Research

  • Studies on isoxazolopyridines as modulators of metabotropic glutamate receptors (mGluRs), which may have implications for neurological and psychiatric disorders

  • Development of synthetic methodologies for isoxazolopyridines, including gold(I)-catalyzed cyclization approaches

  • Investigations of heterocyclic compounds as pharmacological agents for various therapeutic applications

These research areas provide a foundation for future investigations specifically targeting 3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one.

Challenges and Limitations

Several challenges and limitations may affect research on 3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one:

  • Synthetic complexity: The multistep synthesis required for isoxazolopyridines may present challenges in terms of yield, purity, and scalability

  • Limited precedent: The relative scarcity of direct research on this specific compound necessitates extrapolation from related structures

  • Potential stability issues: The complex heterocyclic structure may be susceptible to degradation under certain conditions

  • Biological target identification: Determining the specific biological targets and mechanisms of action may require extensive screening efforts

Addressing these challenges will be essential for advancing research on this compound and realizing its potential applications.

Future Research Opportunities

Several promising avenues for future research on 3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one include:

  • Optimization of synthetic routes to improve yield, purity, and scalability

  • Comprehensive structural characterization using advanced spectroscopic and crystallographic techniques

  • Systematic biological screening to identify specific targets and activities

  • Structure-activity relationship (SAR) studies through the synthesis and evaluation of structural analogs

  • Computational modeling to predict binding interactions with potential biological targets

  • Investigation of potential applications in medicinal chemistry, particularly in neuropharmacology

  • Exploration of physicochemical properties relevant to drug formulation and delivery

These research directions would contribute to a more comprehensive understanding of 3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one and its potential value in various applications.

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